3-Bromo-isoxazole-5-boronic acid pinacol ester
Overview
Description
3-Bromo-isoxazole-5-boronic acid pinacol ester is an organic compound with significant applications in organic synthesis. It is known for its role as a ligand, catalyst, and intermediate in various chemical reactions. The compound is characterized by its unique structure, which includes a bromine atom and a boronic acid pinacol ester group attached to an isoxazole ring.
Mechanism of Action
Target of Action
The primary target of the 3-Bromo-isoxazole-5-boronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The compound, being an organoboron reagent, plays a crucial role in this reaction. The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the kinetics of similar compounds, such as phenylboronic pinacol esters, are dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond . This is achieved through the Suzuki–Miyaura cross-coupling reaction, where the compound acts as an organoboron reagent .
Action Environment
The action of this compound is influenced by environmental factors such as pH . The rate of the reaction it participates in is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Preparation Methods
The synthesis of 3-Bromo-isoxazole-5-boronic acid pinacol ester typically involves the reaction of brominated isoxazole with a boronic acid pinacol ester. The reaction conditions can vary, but it generally requires the presence of a catalyst and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
3-Bromo-isoxazole-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bromine atom to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts. Common reagents used in these reactions include palladium catalysts for coupling reactions and strong oxidizing or reducing agents for redox reactions.
Scientific Research Applications
3-Bromo-isoxazole-5-boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of C-C and C-N bonds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound is utilized in the production of fine chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar compounds to 3-Bromo-isoxazole-5-boronic acid pinacol ester include:
- 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
- 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole These compounds share the boronic acid pinacol ester group but differ in the heterocyclic ring structure. The uniqueness of this compound lies in its isoxazole ring, which imparts distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BBrNO3/c1-8(2)9(3,4)15-10(14-8)6-5-7(11)12-13-6/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPZCYCSYAARCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NO2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BBrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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